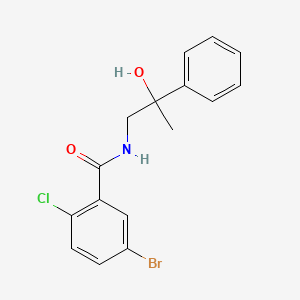

5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties

Mechanism of Action

Target of Action

The compound “5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide” could potentially interact with various biological targets due to its structural features. For instance, benzamide derivatives are known to interact with multiple receptors .

Mode of Action

The interaction of “this compound” with its targets could involve various mechanisms, such as free radical reactions or nucleophilic substitution .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific targets. For instance, indole derivatives, which share some structural similarities with this compound, have been found to possess diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and 2-hydroxy-2-phenylpropylamine.

Formation of Benzamide: The carboxylic acid group of 5-bromo-2-chlorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the benzamide can be reduced to the corresponding amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

Substitution: Products with different substituents on the benzene ring.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Scientific Research Applications

5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in developing new pharmaceuticals with enhanced biological activity.

Industry: Utilized in the production of specialty chemicals and intermediates for various applications.

Comparison with Similar Compounds

Similar Compounds

5-bromo-2-chlorobenzoic acid: A precursor in the synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide.

2-hydroxy-2-phenylpropylamine: Another precursor used in the synthesis.

Other Benzamides: Compounds like 5-bromo-2-hydroxybenzamide share similar structural features and biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxyl and amide functional groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Biological Activity

5-Bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide is a compound belonging to the benzamide class, which is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound is characterized by the presence of bromine and chlorine substituents on the benzene ring, alongside a hydroxyl group and an amide functional group. These features contribute to its unique reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound may act through:

- Receptor Interaction : Similar benzamide derivatives have been reported to interact with multiple receptors, potentially affecting neurotransmission and inflammatory pathways.

- Free Radical Reactions : The compound might engage in free radical reactions, leading to oxidative stress modulation.

- Nucleophilic Substitution : The presence of halogen atoms allows for substitution reactions that can modify its biological activity.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study demonstrated a notable reduction in bacterial replication when treated with similar compounds, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of benzamides are well-documented. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases. For example, studies on related compounds have highlighted their efficacy in reducing inflammation markers in vitro and in vivo models .

Analgesic Properties

The analgesic effects of benzamide derivatives have also been explored. Compounds with similar structural features have been shown to alleviate pain through central nervous system pathways, possibly by modulating neurotransmitter levels or receptor activity .

Case Studies

Several studies have investigated the biological activities of similar compounds:

-

Study on Antiviral Activity : A series of benzamide analogs were evaluated for their antiviral properties against influenza viruses. Results indicated that specific substitutions enhanced antiviral efficacy significantly compared to controls, suggesting that this compound could exhibit similar properties .

Compound LogTCID50 (viral titer) Fold Decrease in Replication Control (DMSO) 8.5 - A1 7.1 25 A9 5.7 630 A12 6.2 200 - Anti-inflammatory Study : In a model of acute inflammation, a related benzamide showed significant reduction in paw edema in rats when administered at varying doses, indicating potential therapeutic use for inflammatory conditions .

Biochemical Pathways

The compound may influence several biochemical pathways:

Properties

IUPAC Name |

5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO2/c1-16(21,11-5-3-2-4-6-11)10-19-15(20)13-9-12(17)7-8-14(13)18/h2-9,21H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHHHUIVNUEBMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.